(E)-3-(4-fluorophenyl)but-2-en-1-ol is an organic compound characterized by the presence of a double bond and a hydroxyl group, making it a member of the class of alcohols. The compound's structure features a 4-fluorophenyl group attached to a butenol backbone, which contributes to its unique chemical properties. The fluorine atom enhances the compound's reactivity and potential biological activity due to its electronegative nature. This compound can be represented with the molecular formula C10H11F and has a molecular weight of approximately 168.20 g/mol.
The major products formed from these reactions include:
Research indicates that (E)-3-(4-fluorophenyl)but-2-en-1-ol exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It has been explored for its anticancer properties, showing cytotoxic effects against various cancer cell lines, including human glioblastoma and triple-negative breast cancer cells . Furthermore, this compound is under investigation for its antioxidant activity, which may have implications in preventing oxidative stress-related diseases.
The synthesis of (E)-3-(4-fluorophenyl)but-2-en-1-ol typically involves:
(E)-3-(4-fluorophenyl)but-2-en-1-ol has several applications across different fields:
The interactions of (E)-3-(4-fluorophenyl)but-2-en-1-ol with biological targets are significant for understanding its mechanism of action. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, potentially modulating enzyme or receptor activity. This interaction profile suggests that it may influence various biochemical pathways, contributing to its biological activity.
Several compounds share structural similarities with (E)-3-(4-fluorophenyl)but-2-en-1-ol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Fluorophenyl)butan-1-ol | C10H13F | Saturated alcohol, less reactive due to absence of double bond |
| 3-(4-Fluorophenyl)butanoic acid | C10H11F | Carboxylic acid derivative, potential for different biological activity |
| (E)-3-(4-Fluorophenyl)-prop-2-enal | C10H9F | Contains an aldehyde group, differing reactivity profile |
These compounds illustrate variations in functional groups that influence their chemical behavior and biological activity. The presence of the double bond and hydroxyl group in (E)-3-(4-fluorophenyl)but-2-en-1-ol differentiates it from these similar compounds, potentially enhancing its reactivity and biological properties .